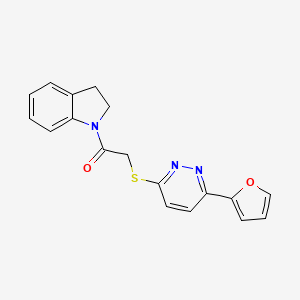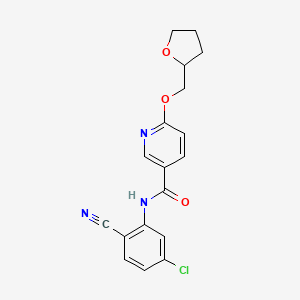
N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as THFA-NMN, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is a derivative of nicotinamide mononucleotide (NMN), which is an essential molecule involved in various cellular processes, including energy metabolism and DNA repair.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has delved into the synthesis of nicotinamide derivatives, exploring their structural properties and potential applications. For example, the development of novel herbicides based on nicotinamide derivatives demonstrates the compound's utility in agricultural applications. These compounds have shown efficacy against various plant species, indicating their potential as bioactive agents in controlling weed growth. The study of their crystal structure and SAR contributes to the understanding of their herbicidal activity, guiding the design of more effective and selective herbicides (Chen Yu et al., 2021).
Antimicrobial and Antifungal Applications
Nicotinamide derivatives have been investigated for their antimicrobial and antifungal properties. The synthesis of these compounds and their testing against various microbial strains highlight their potential in developing new antimicrobial agents. This research is crucial in the ongoing search for novel treatments for infectious diseases caused by resistant strains of bacteria and fungi (Patel & Shaikh, 2010).
Antiprotozoal Activity
The antiprotozoal activities of nicotinamide derivatives have also been a subject of scientific inquiry. These compounds have been evaluated for their efficacy against protozoal infections, offering insights into their potential therapeutic applications. Such research is vital for the development of new drugs against protozoal diseases, which remain a significant health challenge in many parts of the world (Mohamed A. Ismail et al., 2003).
Applications in Cancer Research
Nicotinamide derivatives have found applications in cancer research, where they have been explored as potential anticancer agents. Studies focusing on their ability to induce apoptosis in cancer cells highlight the therapeutic potential of these compounds. By understanding the mechanism of action and optimizing the structural features of nicotinamide derivatives, researchers aim to develop more effective cancer treatments (S. Cai et al., 2003).
Corrosion Inhibition
Beyond biomedical applications, nicotinamide derivatives have been studied for their corrosion inhibition properties. These compounds offer a promising approach to protecting metals against corrosion, particularly in acidic environments. This research has implications for industries that require effective corrosion inhibitors to prolong the lifespan of metal components and structures (M. P. Chakravarthy et al., 2014).
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-5-3-12(9-20)16(8-14)22-18(23)13-4-6-17(21-10-13)25-11-15-2-1-7-24-15/h3-6,8,10,15H,1-2,7,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXITNNYESEQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

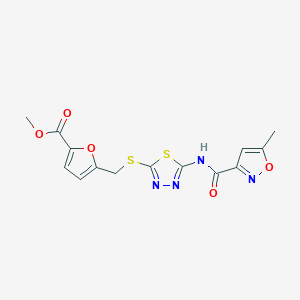
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2878304.png)
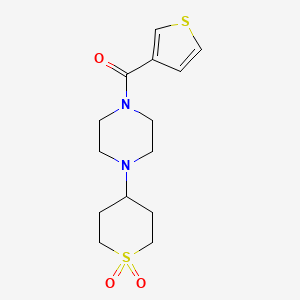
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2878309.png)
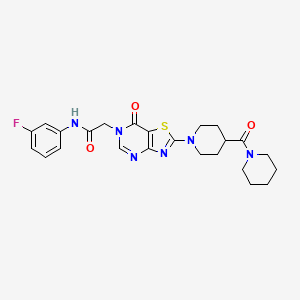
![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)
![2-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878313.png)

![N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2878315.png)
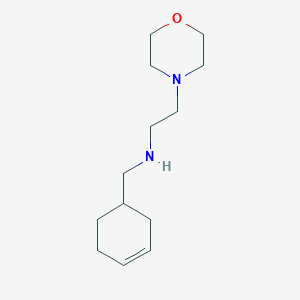
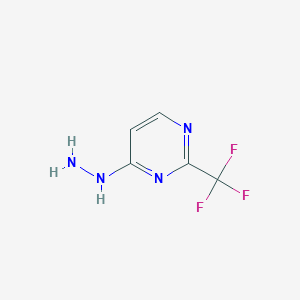

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
